

GSK3787: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest		
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This technical guide provides an in-depth overview of the discovery and preclinical development of **GSK3787**, a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). The information is compiled from peer-reviewed scientific literature and available chemical data.

Introduction

GSK3787, with the chemical name 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, is a potent and selective tool compound for studying the biological functions of PPAR δ .[1] PPARs are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. While agonists of PPARs have been investigated for various therapeutic indications, the development of antagonists like **GSK3787** has provided researchers with essential tools to probe the physiological and pathological roles of PPAR δ . This document outlines the key milestones in its discovery and preclinical characterization.

Discovery and Development Timeline

The development of **GSK3787** has been centered on its utility as a research tool rather than a clinical candidate. As such, its development timeline is primarily marked by its initial disclosure in the scientific literature.



Key Milestones:

- February 25, 2010: The first public disclosure and detailed characterization of **GSK3787** is published in the Journal of Medicinal Chemistry by Shearer et al. from GlaxoSmithKline.[2] This paper establishes its identity as a potent and selective PPARδ antagonist.
- Post-2010: GSK3787 becomes commercially available from various chemical suppliers and is subsequently used in numerous preclinical studies to investigate the role of PPARδ in various biological processes.

To date, there is no publicly available information indicating that **GSK3787** has been investigated in human clinical trials. Searches of clinical trial registries, including ClinicalTrials.gov, have not yielded any results for this compound. Its development appears to be confined to a preclinical, research-oriented setting.

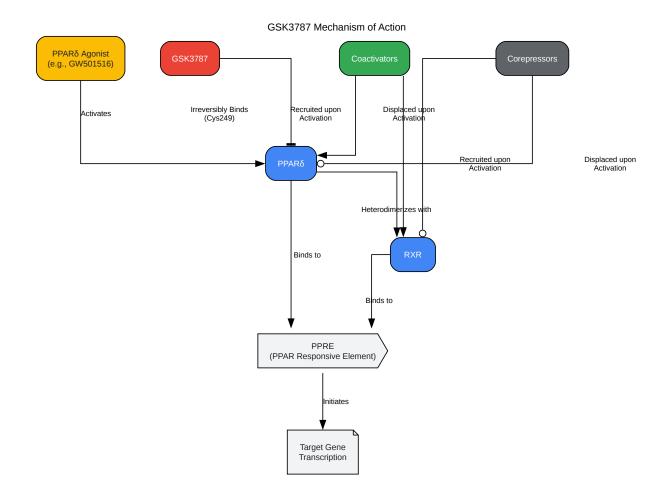
Mechanism of Action

GSK3787 is a selective and irreversible antagonist of PPAR δ .[3] It exerts its effect by covalently binding to cysteine 249 (Cys249) within the ligand-binding pocket of the PPAR δ receptor.[2] This irreversible binding blocks the transcriptional activity of PPAR δ , thereby inhibiting the expression of its target genes.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of **GSK3787** in the context of PPAR δ signaling.





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Caption: **GSK3787** irreversibly binds to PPAR δ , preventing its activation.

Preclinical Pharmacology



GSK3787 has been extensively characterized in a variety of in vitro and in vivo preclinical models.

In Vitro Studies

Binding Affinity and Selectivity:

GSK3787 demonstrates high selectivity for PPAR δ over other PPAR subtypes.

Receptor	pIC50
hPPARδ	6.6
hPPARα	< 5
hPPARy	< 5
h: human	

Functional Activity:

In cell-based assays, **GSK3787** effectively antagonizes the activity of PPAR δ agonists. For example, in human skeletal muscle cells, 1 μ M of **GSK3787** was shown to effectively antagonize the agonist-stimulated transcription of carnitine palmitoyltransferase 1a (CPT1a) and pyruvate dehydrogenase kinase 4 (PDK4).[3]

In Vivo Studies

Pharmacokinetics in Mice:

Pharmacokinetic studies in male C57BL/6 mice have demonstrated that **GSK3787** possesses properties suitable for in vivo use.



Parameter	Intravenous (0.5 mg/kg)	Oral (10 mg/kg)
Clearance (CL)	39 ± 11 (mL/min)/kg	-
Volume of Distribution (Vss)	1.7 ± 0.4 L/kg	-
Cmax	-	881 ± 166 ng/mL
AUCinf	-	3343 ± 332 h*ng/mL
Half-life (t1/2)	-	2.7 ± 1.1 h
Bioavailability (F)	-	77 ± 17%

Pharmacodynamic Effects:

Oral administration of **GSK3787** has been shown to antagonize ligand-induced gene expression in vivo. In wild-type mice, co-administration of 10 mg/kg of **GSK3787** effectively prevented the GW0742-induced expression of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium.[3]

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the characterization of **GSK3787**, as described in the cited literature.

Ligand Binding Assays

Objective: To determine the binding affinity and selectivity of **GSK3787** for PPAR subtypes.

Methodology: A competitive radioligand binding assay is typically used. This involves incubating the recombinant PPAR ligand-binding domain (LBD) with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-GW501516) and varying concentrations of the unlabeled competitor compound (**GSK3787**). The amount of radioligand bound to the receptor is then measured, and the IC50 value (the concentration of the competitor that inhibits 50% of the radioligand binding) is calculated. This is then converted to a pIC50 value (-log(IC50)).

Cell-Based Reporter Gene Assays

Objective: To assess the functional antagonist activity of **GSK3787**.



Methodology: A common method involves co-transfecting cells (e.g., HEK293) with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. The cells are then treated with a PPAR agonist in the presence or absence of **GSK3787**. The antagonist activity is determined by measuring the inhibition of agonist-induced luciferase expression.

In Vivo Pharmacokinetic Studies

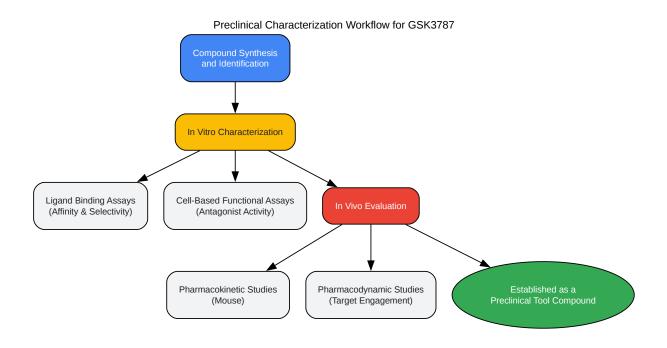
Objective: To determine the pharmacokinetic profile of **GSK3787**.

Methodology: Male C57BL/6 mice are administered **GSK3787** either intravenously or orally. Blood samples are collected at various time points post-administration. The concentration of **GSK3787** in the plasma is then quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the resulting concentration-time data.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for characterizing a compound like **GSK3787**.





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Caption: A typical workflow for the preclinical evaluation of **GSK3787**.

Conclusion

GSK3787 is a well-characterized, selective, and irreversible PPAR δ antagonist that has proven to be a valuable tool for preclinical research. Its discovery and detailed characterization have enabled numerous studies aimed at elucidating the complex biological roles of PPAR δ . While its development has not progressed into the clinical arena, its contribution to the fundamental understanding of PPAR δ biology is significant. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and preclinical development of **GSK3787**.



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